1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with chloroacetyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at temperatures ranging from 0 to 25°C, followed by refluxing .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloroacetyl chloride.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of amides or thioethers.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a building block for molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with nucleophiles due to the presence of the chloroacetyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(Chloroacetyl)pyrrolidine
- 6-methyl-1-(thiethan-3-yl)pyrimidine-2,4(1H,3H)-dione
Comparison: 1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity, making it suitable for specific applications in medicinal chemistry and material science .
Biological Activity
1-(2-Chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of significant research interest. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with chloroacetyl chloride in a suitable solvent. The mechanism often involves nucleophilic substitution followed by cyclization to form the desired pyrimidine structure.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives against various bacterial and fungal strains.
- Mechanism : The compound's antimicrobial activity is believed to arise from its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
- Efficacy : In comparative studies, derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against selected strains .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1-(2-Chloroacetyl)pyrimidine derivative A | Staphylococcus aureus | 8 |
1-(2-Chloroacetyl)pyrimidine derivative B | Escherichia coli | 16 |
1-(2-Chloroacetyl)pyrimidine derivative C | Pseudomonas aeruginosa | 32 |
Anticancer Activity
The anticancer potential of this compound has also been extensively investigated.
- Cell Lines : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) to assess cytotoxicity.
- Results : The compound demonstrated significant cytotoxic effects with IC50 values indicating potent inhibition of cell proliferation. For example, one study reported IC50 values of approximately 5 µM for MCF-7 cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that contribute to its protective effects against oxidative stress in cells .
Case Studies
A series of case studies highlight the effectiveness of this compound in preclinical settings:
- Study A : Investigated the effect on MCF-7 cells where treatment with the compound led to a significant reduction in cell viability compared to control groups.
- Study B : Evaluated the antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain derivatives had superior activity compared to standard antibiotics.
Properties
CAS No. |
89581-68-0 |
---|---|
Molecular Formula |
C6H5ClN2O3 |
Molecular Weight |
188.57 g/mol |
IUPAC Name |
1-(2-chloroacetyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-5(11)9-2-1-4(10)8-6(9)12/h1-2H,3H2,(H,8,10,12) |
InChI Key |
OOKLPYPAWMWHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C(=O)CCl |
Origin of Product |
United States |
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